![molecular formula C22H18ClNO4S2 B14377282 3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole CAS No. 89327-04-8](/img/structure/B14377282.png)
3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole is a complex organic compound characterized by its indole core structure substituted with a 2-chloroethyl group and two benzenesulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride under controlled heating conditions . The resulting benzenesulfonyl chloride is then used in subsequent reactions to introduce the benzenesulfonyl groups onto the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzenesulfonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Electrophilic Aromatic Substitution: The indole core can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under mild to moderate heating conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce sulfonic acids or sulfoxides.
科学研究应用
3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl groups can act as electrophilic centers, facilitating interactions with nucleophilic sites on target molecules. The indole core can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
相似化合物的比较
Similar Compounds
- 3-[2,2-Di(benzenesulfonyl)-2-bromoethyl]-1H-indole
- 3-[2,2-Di(benzenesulfonyl)-2-iodoethyl]-1H-indole
- 3-[2,2-Di(benzenesulfonyl)-2-fluoroethyl]-1H-indole
Uniqueness
3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole is unique due to the presence of the chloroethyl group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chlorine atom’s moderate electronegativity and size influence the compound’s chemical behavior and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
89327-04-8 |
|---|---|
分子式 |
C22H18ClNO4S2 |
分子量 |
460.0 g/mol |
IUPAC 名称 |
3-[2,2-bis(benzenesulfonyl)-2-chloroethyl]-1H-indole |
InChI |
InChI=1S/C22H18ClNO4S2/c23-22(29(25,26)18-9-3-1-4-10-18,30(27,28)19-11-5-2-6-12-19)15-17-16-24-21-14-8-7-13-20(17)21/h1-14,16,24H,15H2 |
InChI 键 |
DSWGGQJSNHNTFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CC2=CNC3=CC=CC=C32)(S(=O)(=O)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
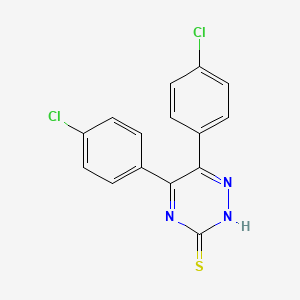
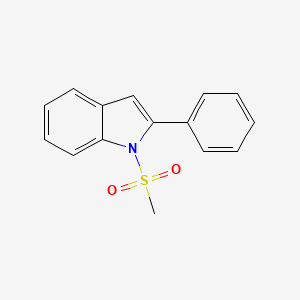

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
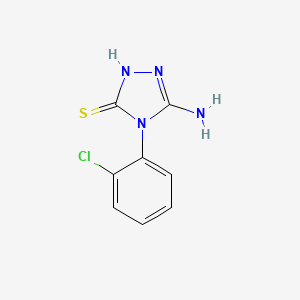
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
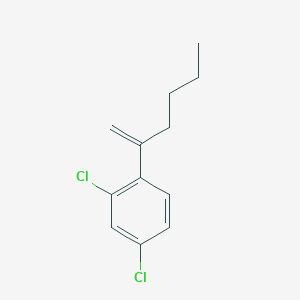
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)

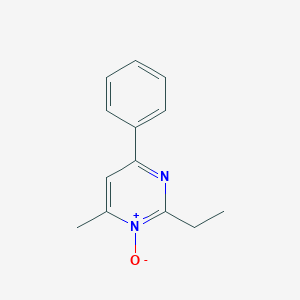
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
